molecular formula C13H13NO B3023143 1-Allyl-2-methyl-1H-indole-3-carbaldehyde CAS No. 230283-19-9

1-Allyl-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B3023143
CAS RN: 230283-19-9
M. Wt: 199.25 g/mol
InChI Key: QQGYEUQTEYCMOQ-UHFFFAOYSA-N
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Description

1-Allyl-2-methyl-1H-indole-3-carbaldehyde is a compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in a variety of biological processes as well as in pharmaceuticals and agrochemicals. The specific structure of 1-allyl-2-methyl-1H-indole-3-carbaldehyde suggests that it is a substituted indole with an allyl group at the first position, a methyl group at the second position, and a formyl group at the third position on the indole ring.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, 1,8-dihydropyrrolo[2,3-b]indoles, which are structurally related to 1-allyl-2-methyl-1H-indole-3-carbaldehyde, can be prepared from indole-3-carbaldehyde through a three-step process involving azidoacrylates . Additionally, indole-3-carbaldehydes can undergo indium-mediated ternary reactions with allyl bromide and enamines to produce bisindolyl alkanes and indolyl-heterocyclic alkanes . These methods highlight the versatility of indole-3-carbaldehyde as a precursor for various indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical behavior and biological activity. The presence of an allyl group in 1-allyl-2-methyl-1H-indole-3-carbaldehyde may allow for photochemical rearrangements typical of pyrroles, as seen in the photochemical rearrangement of 1-allyl derivatives of dihydropyrrolo[2,3-b]indoles to their 2H-isomers . The molecular structure also dictates the reactivity of the compound in various chemical reactions.

Chemical Reactions Analysis

Indole derivatives can participate in a wide range of chemical reactions. For example, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes can react with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to form new heterocyclic compounds . Similarly, 1-allyl-2-methyl-1H-indole-3-carbaldehyde could potentially undergo nucleophilic substitution reactions or react with various nucleophiles to form trisubstituted indole derivatives . The allyl group in particular may also participate in domino reactions, as seen in the allylation of 1H-indole-3-carbaldehyde with electron-rich (hetero)arenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-allyl-2-methyl-1H-indole-3-carbaldehyde would be influenced by its functional groups. The presence of the formyl group would make it a potential electrophile for various nucleophilic addition reactions. The allyl group could make the compound susceptible to polymerization or other reactions typical of alkenes. The physical properties such as melting point, boiling point, solubility, and stability would depend on the specific substituents and their interactions.

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

A study by Kothandaraman et al. (2011) explored the gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to produce 1H-indole-2-carbaldehydes. This method demonstrates the versatility of indole-3-carbaldehyde in gold-catalyzed reactions, suggesting its potential in complex organic syntheses (Kothandaraman et al., 2011).

Indium-Mediated Domino Allylation

Colombo et al. (2008) developed a three-component, one-pot domino reaction using 1H-indole-3-carbaldehyde. This method efficiently synthesizes various indolylbutenes, indicating the compound's utility in multi-component synthetic processes (Colombo et al., 2008).

Green Nanocatalysis for Knoevenagel Condensation

In a 2020 study, Madan utilized indole-3-carbaldehyde in a green, nanocatalysed synthetic route for Knoevenagel condensation. This approach highlights the environmental and economic benefits of using indole-3-carbaldehyde in sustainable chemistry (Madan, 2020).

Photochemical Rearrangement of Indoles

Moody and Ward (1984) studied the synthesis and photochemical rearrangement of 1-allyl-1,8-dihydropyrrolo[2,3-b]indoles derived from indole-3-carbaldehyde. Their research contributes to understanding the photochemical behaviors of indole derivatives (Moody & Ward, 1984).

Enantioselective Addition Catalysis

Wang et al. (2019) investigated the enantioselective addition of allyltrichlorosilane to bulky-substituted aldehydes, including indole-3-carbaldehyde derivatives. This study underscores the potential of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde in stereoselective synthesis (Wang et al., 2019).

Safety and Hazards

“1-Allyl-2-methyl-1H-indole-3-carbaldehyde” is classified as an irritant . Further safety and hazard information should be available in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-methyl-1-prop-2-enylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-3-8-14-10(2)12(9-15)11-6-4-5-7-13(11)14/h3-7,9H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGYEUQTEYCMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC=C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355453
Record name 1-Allyl-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-2-methyl-1H-indole-3-carbaldehyde

CAS RN

230283-19-9
Record name 1-Allyl-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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